![molecular formula C14H14N2O2 B7472754 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in targeting tumors with high levels of ribosomal DNA transcription.
作用机制
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide reduces the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to selective inhibition of cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells.
Biochemical and Physiological Effects
In addition to its effects on RNA polymerase I transcription, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide in lab experiments is its selectivity for cancer cells with high levels of ribosomal DNA transcription. This allows for targeted inhibition of tumor growth, while minimizing side effects on normal cells. However, one limitation is that N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide. One area of focus is on identifying biomarkers that can predict which tumors are most sensitive to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, in order to improve patient selection and treatment outcomes. Another area of research is on developing strategies to overcome resistance to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, which has been observed in some cancer cell lines. Finally, there is potential for N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide to be used in combination with other cancer therapies, such as immunotherapy, to enhance its effectiveness.
合成方法
The synthesis of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 2-methyl-4-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-4-chlorophenylacetic acid. This intermediate is then reacted with 2-amino-4-methyloxazole to produce N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide.
科学研究应用
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, leading to inhibition of tumor growth both in vitro and in vivo. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-15-13(8-18-9)10-4-6-12(7-5-10)16-14(17)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPDEQFJNLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

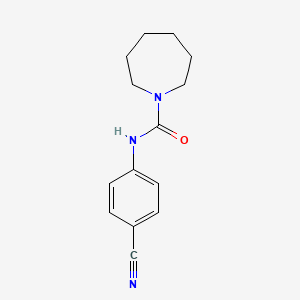
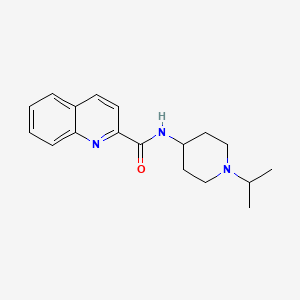
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)

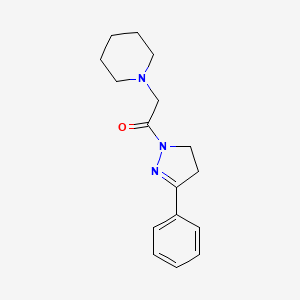

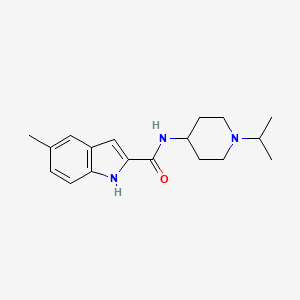

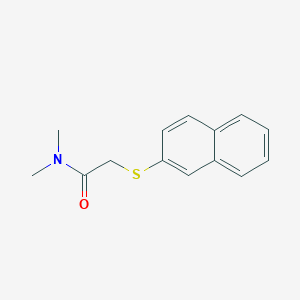
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
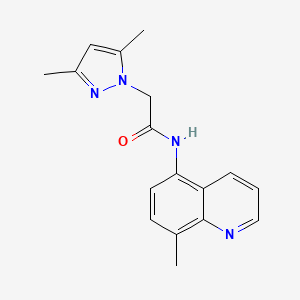
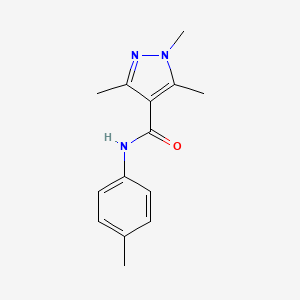
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)